N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea
Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea is a useful research compound. Its molecular formula is C18H14F6N2OS and its molecular weight is 420.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea, also known as 1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-3-[(1S,2R)-2-HYDROXY-2,3-DIHYDRO-1H-INDEN-1-YL]THIOUREA, are substrates in organic chemistry . The compound is a type of (thio)urea-based catalyst, which has been extensively used in promoting organic transformations .
Mode of Action
This compound acts as an organocatalyst, activating substrates and stabilizing partially developing negative charges (e.g., oxyanions) in the transition states using explicit double hydrogen bonding . This ability to activate substrates and stabilize charges is a key feature of (thio)urea-based catalysts .
Biochemical Pathways
The compound plays a significant role in various organic transformations, affecting multiple biochemical pathways . .
Result of Action
The result of the compound’s action is the promotion of organic transformations . By acting as a catalyst, it facilitates various chemical reactions, leading to the formation of new compounds.
Biochemical Analysis
Biochemical Properties
The compound N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea is known for its ability to activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding . This property makes it a key player in various biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea is primarily based on its ability to form explicit double hydrogen bonds . This allows it to stabilize partially developing negative charges in transition states, which can influence enzyme activity and gene expression.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2OS/c19-17(20,21)10-6-11(18(22,23)24)8-12(7-10)25-16(28)26-15-13-4-2-1-3-9(13)5-14(15)27/h1-4,6-8,14-15,27H,5H2,(H2,25,26,28)/t14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSUBFXIXQAEHC-CABCVRRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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